Lipophilicity vs. Unsubstituted Acc6
The target compound exhibits a computed XLogP3 of 3.2, which is 1.1 log units higher than the unsubstituted analog Boc-1-aminocyclohexane-1-carboxylic acid (XLogP3 = 2.1), both calculated by the same PubChem XLogP3 3.0 method [1][2]. This difference reflects the contribution of the 4-isopropyl group to overall hydrophobicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Boc-1-aminocyclohexane-1-carboxylic acid (CAS 115951-16-1), XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = +1.1 (52% relative increase in log scale) |
| Conditions | PubChem XLogP3 3.0 algorithm; neutral species |
Why This Matters
A 1.1 log unit shift in lipophilicity can significantly affect reverse-phase HPLC retention time and passive membrane permeability, making the target compound preferable for building blocks intended to increase peptide hydrophobicity without adding a separate lipidic side chain.
- [1] PubChem CID 64146314, XLogP3-AA = 3.2. View Source
- [2] PubChem CID 2776539, 1-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, XLogP3-AA = 2.1. View Source
